molecular formula C9H10BFO4 B151503 3-Ethoxycarbonyl-4-fluorophenylboronic acid CAS No. 874219-36-0

3-Ethoxycarbonyl-4-fluorophenylboronic acid

Cat. No. B151503
M. Wt: 211.98 g/mol
InChI Key: YCXMTPOFCTUKTB-UHFFFAOYSA-N
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Description

While none of the provided papers directly discuss 3-Ethoxycarbonyl-4-fluorophenylboronic acid, they do provide insights into related compounds that can help infer some aspects of its chemistry. The papers discuss various ethoxycarbonyl-containing compounds and their properties, which can be somewhat related to the target compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to ensure the desired functional groups are introduced at the correct positions on the aromatic ring. For example, the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involves simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis, with an overall yield of 58% . This suggests that the synthesis of 3-Ethoxycarbonyl-4-fluorophenylboronic acid might also involve multiple steps, including the introduction of the boronic acid group, which is crucial for its reactivity in Suzuki cross-coupling reactions, as seen with 2-Ethoxy-3-pyridylboronic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethoxycarbonyl-4-fluorophenylboronic acid is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry around the central aromatic ring . The presence of ethoxycarbonyl groups typically results in non-centrosymmetric space groups, which are important for nonlinear optical (NLO) activity . The crystal structure is stabilized by various intramolecular and intermolecular hydrogen bonds and other interactions .

Chemical Reactions Analysis

Compounds with ethoxycarbonyl and boronic acid groups are known to participate in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex aromatic compounds . The boronic acid group is particularly reactive towards aryl and heteroaryl halides under palladium-catalyzed conditions, leading to the formation of biaryl structures . The presence of electron-releasing groups, such as ethoxycarbonyl, can influence the reactivity and selectivity of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxycarbonyl-containing compounds are influenced by the nature of the substituents and the overall molecular structure. For instance, the presence of an ethoxycarbonyl group can lead to significant bathochromic shifts in UV-Vis absorption spectra, indicating changes in the electronic structure of the compound . The NLO activity of these compounds is also a notable physical property, which can be significantly higher than standard compounds like KDP . The vibrational frequencies and modes can be studied using spectroscopic methods and quantum chemical calculations to gain insights into the molecular vibrations and the nature of the chemical bonds .

Scientific Research Applications

Organic Synthesis and Drug Development

Phenylboronic acids, including derivatives like 3-Ethoxycarbonyl-4-fluorophenylboronic acid, play a crucial role in organic synthesis and the development of pharmaceuticals. Their utility spans from the formation of carbon-carbon bonds to the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the significance of boronic acid derivatives in synthesizing biologically active compounds (Qiu et al., 2009).

Biomedical Applications

Derivatives of phenylboronic acids, such as benzoxaboroles, have been extensively studied for their biological activities and potential therapeutic applications. Some benzoxaboroles exhibit biological activity and are under clinical trials, highlighting their importance in medical research and drug development (Adamczyk-Woźniak et al., 2009).

Electrochemical Biosensors

Phenylboronic acid derivatives are instrumental in constructing electrochemical biosensors. These biosensors leverage the selective binding properties of phenylboronic acids to detect biomolecules, including sugars and glycoproteins, which are essential for monitoring various health conditions, such as diabetes and glycated hemoglobin levels (Anzai, 2016).

Environmental Applications

Research into the environmental degradation of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl and polyfluoroalkyl substances, underscores the environmental relevance of fluorinated compounds, including fluorophenylboronic acids. Understanding the biodegradation pathways of these substances is crucial for assessing and mitigating their environmental impact (Liu & Avendaño, 2013).

Safety And Hazards

The compound is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for this compound are not mentioned in the search results, boronic acids in general (which include our compound of interest) are widely used in organic synthesis and medicinal chemistry. They are particularly important in the synthesis of biologically active compounds and in the development of new synthetic methodologies .

properties

IUPAC Name

(3-ethoxycarbonyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXMTPOFCTUKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647879
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonyl-4-fluorophenylboronic acid

CAS RN

874219-36-0
Record name 1-Ethyl 5-borono-2-fluorobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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